molecular formula C6H13BrO B13150152 1-Bromo-4-methoxypentane

1-Bromo-4-methoxypentane

Cat. No.: B13150152
M. Wt: 181.07 g/mol
InChI Key: METYEKWKVRJCIJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ethers and Alkyl Halides Research

1-Bromo-4-methoxypentane belongs to the classes of alkyl halides and halogenated ethers. smolecule.comenaminestore.com Alkyl halides are foundational to organic chemistry, serving as key precursors for a wide array of functional group transformations due to the polar carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. patsnap.comijrpr.com They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, making them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. patsnap.comijrpr.com

Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. They are generally less reactive than many other functional groups but are significant as solvents and as structural motifs in many natural products and synthetic compounds, including pharmaceuticals. The presence of both functionalities in this compound provides a versatile platform for synthetic chemists to introduce a methoxypentyl fragment into a target molecule or to perform sequential reactions exploiting the differential reactivity of the two groups.

Significance in Contemporary Organic Synthesis and Chemical Sciences

The primary significance of this compound in modern organic synthesis lies in its role as a versatile synthetic intermediate. smolecule.com The presence of the bromine atom allows it to readily participate in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The bromide ion is an excellent leaving group, facilitating Sₙ2 reactions. Various nucleophiles can displace the bromine atom to form a range of new compounds. For example, reaction with alkoxides yields different ethers, while reaction with thiolates produces thioethers, and reaction with amines leads to the formation of substituted amines. smolecule.com These reactions are fundamental for constructing more complex molecular architectures.

Elimination Reactions: In the presence of a strong, sterically hindered base such as potassium tert-butoxide, this compound can undergo an E2 elimination reaction to form an alkene, predominantly 4-methoxypent-1-ene. smolecule.com

The utility of this compound extends to its application as a building block for specialty chemicals and in materials science. smolecule.com Its specific chain length and the placement of the methoxy (B1213986) group can influence the physical and chemical properties of the resulting larger molecules, making it a targeted choice for specific synthetic goals. smolecule.com

Table 2: Key Reactions of this compound

Reaction Type Reagents Major Product(s)
Nucleophilic Substitution Nucleophiles (e.g., alkoxides, thiolates, amines) in polar aprotic solvents. smolecule.com Substituted pentanes (e.g., ethers, thioethers, amines). smolecule.com

| Elimination | Strong bases (e.g., potassium tert-butoxide). smolecule.com | Alkenes (e.g., 4-methoxypent-1-ene). smolecule.com |

Historical Perspective of Analogous Compound Studies

While specific historical research on this compound is not extensively documented, the study of its constituent functional groups has a rich history. The synthesis of ethers was revolutionized in 1850 by Alexander Williamson's development of what is now known as the Williamson ether synthesis. numberanalytics.com This reaction, involving an alkoxide reacting with a primary alkyl halide, remains a cornerstone of ether synthesis and is a principal method for preparing compounds analogous to this compound. numberanalytics.comprepchem.com

Similarly, the synthesis of alkyl halides from alcohols has been a long-standing practice in organic chemistry. ijrpr.com For instance, the analogous compound 1-Bromo-4-methylpentane can be synthesized by treating 4-methyl-1-pentanol (B72827) with phosphorus tribromide. chemicalbook.com The study of such related molecules provides valuable insights into the reactivity and properties expected for this compound. Research on isomers like 1-Bromo-5-methoxypentane and 1-bromo-4-methoxybutane (B1268050) further contributes to the understanding of how the relative positions of the functional groups affect the molecule's chemical behavior. nih.govnih.gov

Broader Research Landscape and Emerging Trends

The current research landscape for alkyl halides and ethers is heavily influenced by the principles of green chemistry. There is a significant push towards developing more sustainable, efficient, and environmentally benign synthetic methods. ijrpr.comnumberanalytics.com This includes the use of novel catalysts, particularly transition metals, to improve reaction efficiency and selectivity, as well as to minimize waste. ijrpr.comresearchgate.net

For ether synthesis, while the Williamson synthesis is classic, modern research explores alternative disconnection strategies. numberanalytics.comnih.gov For example, nickel-catalyzed cross-coupling reactions using redox-active esters derived from carboxylic acids are emerging as a powerful way to form ethers that might be difficult to access via traditional Sₙ2 pathways, which can be hampered by steric hindrance. nih.gov

In the broader context of alkyl halide chemistry, there is a continuous effort to discover new halogenation methods and catalytic transformations. patsnap.comijrpr.com Advanced analytical methods, such as the use of nondeuterated solvent NMR spectroscopy, are being employed to monitor reaction progress and mechanisms in real-time, offering greater insight into substitution and elimination pathways for compounds like this compound. researchgate.net These trends highlight a move towards more precise, efficient, and sustainable practices in organic synthesis. patsnap.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

1-bromo-4-methoxypentane

InChI

InChI=1S/C6H13BrO/c1-6(8-2)4-3-5-7/h6H,3-5H2,1-2H3

InChI Key

METYEKWKVRJCIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)OC

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Methoxypentane

Precursor Selection and Design Strategies

The design of a successful synthesis for 1-bromo-4-methoxypentane hinges on the logical selection of starting materials that can be efficiently converted to the desired product. The key structural features to be installed are the C-Br bond at the 1-position and the C-O-CH3 ether linkage at the 4-position of the pentane (B18724) chain.

A plausible, though less direct, approach involves the functionalization of a pentane backbone. This strategy would require the regioselective introduction of both the bromo and methoxy (B1213986) groups onto a pentane or pentene precursor. For instance, a method could theoretically be devised starting from a pentene, but would likely involve multiple steps to achieve the desired 1,4-substitution pattern and avoid mixtures of isomers.

A more direct and common strategy involves starting with a precursor that already contains the required ether functionality. This simplifies the synthesis by focusing on the introduction of the bromine atom at the desired position.

A key precursor in this category is 4-methoxypentanol . This alcohol can be subjected to bromination to replace the hydroxyl group with a bromine atom. Reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) are typically employed for this transformation. smolecule.com This approach is advantageous as it directly leads to the formation of the carbon-bromine bond at the terminal position, assuming the starting alcohol is 1-hydroxy-4-methoxypentane.

Alternatively, a Williamson ether synthesis approach could be employed. vaia.com This would involve reacting a suitable alkoxide with an alkyl halide. For this compound, this could theoretically involve the reaction of a 4-bromopentoxide with a methyl halide, or more practically, the reaction of a methoxide (B1231860) salt with a 1,4-dibromopentane (B1359787). However, the latter approach could lead to a mixture of products, including elimination and double substitution products.

Synthesizing this compound can also commence from a precursor that already contains a bromine atom. A logical starting material would be a dibromopentane, such as 1,4-dibromopentane . The challenge then becomes the selective substitution of one bromine atom with a methoxy group.

This can be achieved by reacting 1,4-dibromopentane with a controlled amount of a methoxide source, such as sodium methoxide, in a suitable solvent. smolecule.com Careful control of stoichiometry and reaction conditions is crucial to favor the monosubstitution product and minimize the formation of the disubstituted diether and elimination byproducts.

Another possibility involves starting with a bromo-alcohol, such as 4-bromo-1-pentanol . The hydroxyl group of this precursor can then be converted to a methoxy group via methylation. This could be accomplished using a reagent like methyl iodide in the presence of a base (Williamson ether synthesis). This method offers a clear and controlled pathway to the final product.

Classical Synthetic Routes and Refinements

The synthesis of this compound is often accomplished through well-established reaction types in organic chemistry. These methods are reliable and can be refined to optimize yield and purity.

Nucleophilic substitution reactions are fundamental to the synthesis of this compound. organic-chemistry.org The SN2 (Substitution Nucleophilic Bimolecular) mechanism is particularly relevant. vaia.com This mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. vaia.com

One of the most common applications of the SN2 reaction in this context is the conversion of an alcohol to an alkyl bromide. For example, the reaction of 4-methoxypentanol with a brominating agent like phosphorus tribromide proceeds through an SN2 pathway. The hydroxyl group is first converted into a better leaving group, which is then displaced by the bromide ion.

The Williamson ether synthesis is another prime example of an SN2 reaction. vaia.com In the synthesis of this compound from 1,4-dibromopentane, the methoxide ion acts as the nucleophile, attacking one of the carbon atoms bearing a bromine atom (the electrophile), which serves as the leaving group. smolecule.comvaia.com The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the methoxide ion. smolecule.com

Reaction Type Starting Material Reagent Product Key Mechanism
Bromination of Alcohol4-MethoxypentanolPBr3 or HBrThis compoundSN2
Williamson Ether Synthesis1,4-DibromopentaneSodium MethoxideThis compoundSN2

An alternative synthetic route involves the addition of hydrogen bromide (HBr) across a carbon-carbon double bond in a methoxy-pentene precursor. The regioselectivity of this hydrohalogenation reaction is a critical consideration.

For example, the addition of HBr to 4-methoxy-1-pentene would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromine atom adds to the more substituted carbon. This would result in the formation of 2-bromo-4-methoxypentane, not the desired 1-bromo isomer.

To achieve the anti-Markovnikov addition required to form this compound, the reaction would need to be carried out under conditions that favor a free-radical mechanism. This is typically accomplished by adding HBr in the presence of a radical initiator, such as a peroxide (e.g., benzoyl peroxide). Under these conditions, the bromine radical adds to the less substituted carbon of the alkene, followed by abstraction of a hydrogen atom from HBr to yield the terminal bromide.

Precursor Reagent Condition Major Product
4-Methoxy-1-penteneHBrPeroxides (Radical Initiator)This compound
4-Methoxy-1-penteneHBrNo Peroxides2-Bromo-4-methoxypentane

Etherification Reactions involving Bromo-Alcohols

A primary and logical pathway to this compound involves the etherification of a suitable bromo-alcohol precursor, such as 5-bromo-2-pentanol. The most common method for this transformation is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where an alkoxide ion displaces a halide or other suitable leaving group. numberanalytics.commasterorganicchemistry.com

In a typical procedure, the bromo-alcohol is first deprotonated by a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a frequently used base for this purpose as it irreversibly deprotonates the alcohol, generating the alkoxide and hydrogen gas, which bubbles out of the solution. masterorganicchemistry.com The resulting alkoxide then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methoxy ether. prepchem.com

The general scheme for this reaction is as follows:

Deprotonation: 5-bromo-2-pentanol + NaH → Sodium 5-bromo-2-pentoxide + H₂

Nucleophilic Substitution: Sodium 5-bromo-2-pentoxide + CH₃I → this compound + NaI

This method is highly effective for primary and secondary alcohols. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions. The reaction is typically carried out in an aprotic solvent to facilitate the SN2 pathway. masterorganicchemistry.com

Modern and Green Chemistry Approaches

In recent years, the principles of green chemistry have guided the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijrpr.com

Catalytic Methods in Bromination and Ether Formation

Catalytic processes offer significant advantages by enabling reactions under milder conditions and improving selectivity. numberanalytics.com For the synthesis of bromo-ethers, catalysis can be applied to either the bromination or the etherification step.

Catalytic Etherification: Copper-catalyzed ether synthesis has emerged as a powerful method, particularly for forming hindered ethers. nih.gov While traditionally used for aryl ethers, developments have extended its use. For instance, a CuBr·SMe₂/PCy₃ catalyst system with a mild base like K₃PO₄ can promote the etherification of α-bromo carbonyl compounds with alcohols at room temperature. nih.gov This suggests the potential for developing a copper-catalyzed methylation of 5-bromo-2-pentanol.

Catalytic Bromination: The bromination of a precursor like 4-methoxypentanol can be achieved using catalysts. smolecule.com Iodine-catalyzed bromination of aryl ethers using N-Bromosuccinimide (NBS) has been studied extensively, revealing that the reaction is actually catalyzed by IBr formed in situ. sci-hub.st Zeolites have also been employed as reusable catalysts for highly selective bromination of aromatic compounds, favoring para-substitution. researchgate.netrsc.org Electrochemical methods offer a metal-free alternative for the synthesis of β-bromoethers from alkenes, using dibromomethane (B42720) as the bromine source in an alcohol solvent. organic-chemistry.orgorganic-chemistry.org This approach generates bromine radicals via anodic oxidation, which then react with the alkene. organic-chemistry.org

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, where reagents are pumped through tubes and reactors, offers superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. cinz.nzmdpi.com This continuous processing technique is well-suited for multistep syntheses and the handling of hazardous intermediates. cam.ac.uk The synthesis of α-halo ethers, which can be hazardous, has been demonstrated on-demand in a telescoped flow procedure, improving safety by avoiding isolation of the intermediate. orgsyn.org A flow chemistry setup could be designed for the synthesis of this compound, potentially integrating the bromination and etherification steps into a continuous, automated process. vapourtec.com

Solvent-Free and Environmentally Conscious Methodologies

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free Williamson synthesis has been shown to be efficient for the etherification of phenols. tandfonline.comtandfonline.comresearchgate.net These reactions often proceed rapidly at low temperatures by mixing the phenol (B47542) with a solid base like potassium carbonate, followed by the addition of an alkylating agent. tandfonline.comresearchgate.net

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times. benthamscience.comorgchemres.org A microwave-assisted Williamson synthesis has been developed for ethers using a catalyst derived from waste banana peels, avoiding corrosive bases and phase transfer catalysts. benthamscience.com Such solvent-free and microwave-assisted protocols could be adapted for the etherification of 5-bromo-2-pentanol, offering a more environmentally friendly route.

Optimization of Reaction Conditions and Yield

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

Temperature, Pressure, and Stoichiometric Control

The Williamson ether synthesis is sensitive to reaction parameters. Being an SN2 reaction, it is favored by lower temperatures to minimize the competing E2 elimination reaction, which can become significant at higher temperatures, especially with secondary halides. masterorganicchemistry.com

Temperature: For the etherification of bromo-alcohols, maintaining a controlled temperature is key. In a patent for preparing decabromodiphenyl ether, the process involves adding the diphenyl ether to the brominating agent at a low temperature (≤15°C) and then raising it to achieve perbromination, highlighting the importance of temperature staging. google.com For catalytic etherifications, temperatures can range from room temperature to elevated temperatures (e.g., 50°C or 80°C) depending on the substrate and catalyst system. nih.gov High-temperature (above 300°C) catalytic Williamson synthesis has been developed for industrial applications to activate weak alkylating agents like alcohols directly. acs.org

Stoichiometry and Reagents: The ratio of base to alcohol and alkylating agent must be carefully controlled. An excess of the alkoxide is often used to drive the reaction to completion. The choice of base is also critical; a mild base like K₃PO₄ was found to be effective in a copper-catalyzed etherification, minimizing elimination side reactions. nih.gov In bromination reactions, the amount of brominating agent, such as N-Bromosuccinimide (NBS), and the concentration of the reactants can significantly affect the yield and selectivity. researchgate.netchemrxiv.org

The following table summarizes the optimization of conditions for a related bromination reaction, illustrating the impact of solvent and reagents on yield.

EntrySolvent SystemReagentsTime (min)Yield (%)Reference
1WEPA (1.5 mL)4-methylphenol (1 mmol), NBS (0.5 mmol)1518 researchgate.net
2WEPA (2.5 mL)4-methylphenol (1 mmol), NBS (0.5 mmol)1539 researchgate.net
3WEPA (2.5 mL), Ethanol (0.5 mL)4-methylphenol (1 mmol), NBS (0.5 mmol)548 researchgate.net
Table showing optimization of bromination conditions for 4-methylphenol. WEPA is a water-extract of banana peel ash.

By systematically adjusting these parameters—temperature, pressure (especially in flow systems), and the stoichiometry of reactants and catalysts—a high-yield, selective synthesis of this compound can be achieved.

Catalyst and Reagent System Development

The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic chemistry, and several reagent systems have been developed for this purpose. For a substrate such as 4-methoxypentan-1-ol (B14758646), the presence of an ether linkage requires careful selection of reagents to avoid cleavage of the C-O bond.

Phosphorus Tribromide (PBr₃):

One of the most common and effective reagents for the conversion of primary alcohols to alkyl bromides is phosphorus tribromide (PBr₃). vaia.comwikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as diethyl ether or dichloromethane (B109758), and often at reduced temperatures to control the exothermic nature of the reaction. google.com The mechanism involves the initial reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester. This is followed by an Sₙ2 attack by a bromide ion, leading to the desired alkyl bromide and phosphorous acid as a byproduct. vaia.com

A significant advantage of using PBr₃ for a substrate like 4-methoxypentan-1-ol is its high specificity for the hydroxyl group, leaving the ether functionality intact under carefully controlled conditions. vaia.commasterorganicchemistry.com The reaction generally proceeds with inversion of configuration at the chiral center, should one be present.

Appel Reaction:

The Appel reaction provides a mild and versatile alternative for the synthesis of alkyl bromides from alcohols. wikipedia.orgalfa-chemistry.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). wikipedia.orgnrochemistry.com The reaction is typically performed in an aprotic solvent like dichloromethane or acetonitrile (B52724).

The mechanism of the Appel reaction involves the formation of a phosphonium (B103445) salt from the reaction of PPh₃ and CBr₄. The alcohol then attacks the phosphonium salt, leading to the formation of an oxyphosphonium intermediate. Subsequent Sₙ2 displacement by the bromide ion yields the alkyl bromide and triphenylphosphine oxide. alfa-chemistry.com The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction. wikipedia.org For primary alcohols such as 4-methoxypentan-1-ol, the Appel reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. nrochemistry.com The mild and neutral conditions of the Appel reaction make it particularly suitable for substrates with acid-sensitive functional groups, such as the ether in this compound. alfa-chemistry.com

N-Bromosuccinimide (NBS):

N-Bromosuccinimide (NBS) is another common brominating agent. organic-chemistry.org However, its application in the direct conversion of primary aliphatic alcohols to alkyl bromides is less straightforward. NBS is more frequently used for the bromination of allylic and benzylic positions or as an oxidizing agent for alcohols. organic-chemistry.orgresearchgate.net In some instances, NBS in combination with other reagents can effect the bromination of alcohols, but this often requires specific catalytic systems. nih.gov The use of NBS for a substrate like 4-methoxypentan-1-ol would need careful optimization to favor the desired substitution over potential oxidation or other side reactions.

Below is a table summarizing the common reagent systems for the synthesis of bromoalkanes from alcohols:

Reagent SystemTypical ConditionsMechanism (for primary alcohols)Key Features
PBr₃Inert solvent (e.g., Et₂O, CH₂Cl₂), 0 °C to room temp.Sₙ2High specificity for alcohols, compatible with ethers.
PPh₃ / CBr₄ (Appel Reaction)Aprotic solvent (e.g., CH₂Cl₂, MeCN), 0 °C to room temp.Sₙ2Mild, neutral conditions, suitable for sensitive substrates.
NBS / Other reagentsVaries depending on the co-reagent/catalyst.VariesCan act as an oxidant, requires careful control.

Minimization of Byproduct Formation

A primary challenge in the synthesis of this compound is the prevention of side reactions that can lead to a mixture of products, thereby reducing the yield and complicating purification. The principal byproduct of concern is the one arising from the cleavage of the ether bond.

Ether Cleavage under Acidic Conditions:

The use of strong hydrohalic acids, such as hydrobromic acid (HBr), for the conversion of alcohols to alkyl bromides is a common method. manac-inc.co.jp However, this approach is generally unsuitable for substrates containing ether linkages. masterorganicchemistry.com The reaction of an alcohol with HBr proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. The acidic conditions required for this reaction can also lead to the protonation of the ether oxygen in this compound or its precursor, 4-methoxypentan-1-ol. manac-inc.co.jp This protonated ether is then susceptible to cleavage by the bromide ion, which would lead to the formation of di-brominated and/or diol byproducts, significantly reducing the yield of the desired product.

The mechanism of ether cleavage with HBr also proceeds via an Sₙ2 or Sₙ1 pathway depending on the structure of the ether. manac-inc.co.jp Given the structure of this compound, both C-O bonds of the ether are susceptible to cleavage under harsh acidic conditions.

Strategies for Minimizing Byproducts:

To circumvent the issue of ether cleavage, reagent systems that operate under non-acidic or very mild conditions are highly preferred for the synthesis of this compound.

Use of PBr₃: As mentioned, PBr₃ is a suitable reagent as it does not generate strong acid in situ. While phosphorous acid is a byproduct, it is a weaker acid than HBr and generally does not promote significant ether cleavage under the typical reaction conditions. vaia.com Maintaining a low reaction temperature provides better control and further minimizes the risk of side reactions. google.com

The Appel Reaction: The Appel reaction is particularly advantageous as it proceeds under neutral conditions, thus avoiding acid-catalyzed ether cleavage. alfa-chemistry.com The reagents (PPh₃ and CBr₄) and the byproducts (triphenylphosphine oxide and haloform) are not acidic, making this a robust method for substrates with acid-labile groups.

The following table outlines potential byproducts and the methods to minimize their formation:

Potential ByproductOriginMinimization Strategy
1,4-PentanediolHydrolysis of the starting material or product.Use of anhydrous reaction conditions.
1,4-DibromopentaneCleavage of the ether linkage by HBr.Avoid using HBr. Employ milder reagents like PBr₃ or the Appel reaction system (PPh₃/CBr₄).
4-MethoxypenteneElimination reaction.Use of non-basic conditions and lower reaction temperatures.
Di(4-methoxypentyl) etherSymmetrical ether formation from the starting alcohol.This is a potential side reaction if the alcohol is activated under conditions that favor intermolecular reaction. Using stoichiometric reagents like PBr₃ or the Appel system under controlled conditions minimizes this.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Methoxypentane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of the bromine atom (a good leaving group) by a nucleophile. For a secondary substrate like 1-bromo-4-methoxypentane, both bimolecular (SN2) and unimolecular (SN1) mechanisms are possible.

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. byjus.compressbooks.pub The attack occurs from the backside, opposite to the leaving group, to minimize steric hindrance and allow for proper orbital overlap. pressbooks.pub

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile, leading to a second-order rate law. byjus.comyoutube.com Rate = k[CH₃CH(OCH₃)CH₂CH(Br)CH₃][Nu⁻]

For this compound, the secondary nature of the carbon bearing the bromine means that while the reaction is possible, it is more sterically hindered than a primary alkyl halide. youtube.com The accessibility of this carbon to the nucleophile is a critical factor determining the reaction rate. youtube.comyoutube.com

Unimolecular Nucleophilic Substitution (SN1) Considerations

The SN1 mechanism is a two-step pathway. byjus.com The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a secondary carbocation intermediate and a bromide ion. byjus.comchemguide.co.uk The second step is a rapid attack on the planar carbocation by a nucleophile. byjus.com

Step 1 (Slow, Rate-Determining): CH₃CH(OCH₃)CH₂CH(Br)CH₃ → CH₃CH(OCH₃)CH₂CH⁺CH₃ + Br⁻

Step 2 (Fast): CH₃CH(OCH₃)CH₂CH⁺CH₃ + Nu⁻ → CH₃CH(OCH₃)CH₂CH(Nu)CH₃

The rate of the SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step. This results in first-order kinetics. byjus.com Rate = k[CH₃CH(OCH₃)CH₂CH(Br)CH₃]

The viability of the SN1 pathway for this compound hinges on the stability of the secondary carbocation formed. While secondary carbocations are more stable than primary ones, they are less stable than tertiary carbocations. masterorganicchemistry.com The stability of this intermediate can be influenced by the solvent. libretexts.org

Influence of Nucleophile Strength and Solvent Polarity

The competition between SN1 and SN2 pathways for this compound can be controlled by the choice of nucleophile and solvent.

Nucleophile Strength: Strong nucleophiles, particularly those with a negative charge (e.g., OH⁻, RO⁻, CN⁻), favor the SN2 mechanism as they are more likely to attack the substrate directly in a concerted step. libretexts.org Weaker, neutral nucleophiles like water or alcohols favor the SN1 mechanism because they are less capable of direct attack and will wait for the formation of the more reactive carbocation intermediate. byjus.comlibretexts.org

Solvent Polarity: Solvents play a critical role in stabilizing the intermediates and transition states of substitution reactions. libretexts.org

Polar protic solvents (e.g., water, methanol (B129727), ethanol) have the ability to solvate both cations and anions effectively. They are particularly adept at stabilizing the carbocation intermediate in an SN1 reaction, thus increasing the reaction rate. libretexts.orglibretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) can solvate cations but are less effective at solvating anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the SN2 pathway. libretexts.org

Table 1: Conditions Favoring SN1 vs. SN2 for this compound
FactorSN1 PathwaySN2 Pathway
Substrate Secondary (possible)Secondary (possible, sensitive to sterics)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., Ethanol, Water)Polar Aprotic (e.g., Acetone, DMSO)
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Stereochemistry Racemization (mixture of inversion and retention)Inversion of configuration

Stereochemical Implications of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction on this compound depends entirely on the mechanism. The carbon atom bonded to the bromine is a chiral center.

SN2 Stereochemistry: The SN2 mechanism proceeds via backside attack, which forces the other three substituents on the carbon to "flip over," similar to an umbrella inverting in the wind. pressbooks.pub This process, known as a Walden inversion, results in a complete inversion of the stereochemical configuration at the chiral center. youtube.comyoutube.com If the starting material is the (R)-enantiomer of this compound, the SN2 product will be exclusively the (S)-enantiomer. youtube.comreddit.com

SN1 Stereochemistry: In an SN1 reaction, the formation of the trigonal planar carbocation intermediate results in the loss of the original stereochemistry. masterorganicchemistry.com The incoming nucleophile can then attack either face of the planar carbocation with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of both enantiomers, a product known as a racemic mixture. libretexts.org The result is a mixture of both inversion and retention of configuration. masterorganicchemistry.com

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes, especially in the presence of a base. chemicalnote.com Similar to substitution, elimination can proceed through bimolecular (E2) or unimolecular (E1) pathways.

E1 and E2 Elimination Mechanisms

E2 Mechanism: The E2 reaction is a concerted, single-step process where a base removes a proton from a β-carbon (a carbon adjacent to the one with the leaving group) at the same time the C-Br bond breaks and a π-bond forms. ksu.edu.salumenlearning.com The rate is second-order, depending on the concentration of both the substrate and the base. youtube.com

Rate = k[Substrate][Base]

This pathway is favored by strong bases (e.g., alkoxides like ethoxide). lumenlearning.com

Regioselectivity: this compound has two different β-carbons, meaning two different alkene products are possible. According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. ck12.org Therefore, removal of a proton from the more substituted β-carbon would be the major pathway with a small, strong base. However, if a sterically hindered, bulky base (e.g., potassium tert-butoxide) is used, the less sterically hindered proton is removed, leading to the less substituted Hofmann product . ksu.edu.sautdallas.edu

Stereochemistry: The E2 reaction requires a specific geometry where the β-hydrogen and the bromine leaving group are in an anti-periplanar conformation (180° apart). ksu.edu.samgscience.ac.in

E1 Mechanism: The E1 reaction is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. lumenlearning.comiitk.ac.in In the second step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond. chemicalnote.comksu.edu.sa

Rate = k[Substrate]

The E1 reaction competes directly with the SN1 reaction and is favored by weak bases and higher temperatures. ksu.edu.salumenlearning.com

Regioselectivity: The E1 reaction typically follows Zaitsev's rule, leading to the formation of the most stable, more substituted alkene as the major product. ksu.edu.sack12.org

Regioselectivity and Stereoselectivity in Alkene Formation

The elimination reactions of this compound can theoretically yield a mixture of alkene products, making the study of regioselectivity and stereoselectivity crucial. Regioselectivity refers to the preference for the formation of one constitutional isomer over another, while stereoselectivity concerns the preferential formation of one stereoisomer.

In the case of this compound, dehydrobromination can result in the formation of two primary regioisomers: 4-methoxy-1-pentene and 4-methoxy-2-pentene. The formation of these products is governed by the regiochemical principles of elimination reactions, primarily Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. Conversely, Hofmann's rule predicts the formation of the least substituted alkene.

The stereoselectivity of the reaction leading to 4-methoxy-2-pentene is also a key consideration, as it can exist as two geometric isomers: (E)-4-methoxy-2-pentene and (Z)-4-methoxy-2-pentene. The formation of these stereoisomers is largely dictated by the stereochemical requirement of the E2 elimination mechanism, which typically proceeds via an anti-periplanar transition state. This arrangement minimizes steric strain and allows for optimal orbital overlap as the new π-bond is formed.

Role of Base Strength and Steric Hindrance

The choice of base is a critical factor that significantly influences both the regioselectivity and the competition between substitution and elimination pathways in the reactions of this compound. The strength and steric bulk of the base play pivotal roles in determining the product distribution.

Strong, non-bulky bases, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), generally favor the formation of the Zaitsev product, 4-methoxy-2-pentene. This is because these smaller bases can more readily abstract a proton from the more sterically hindered secondary carbon (C-2), leading to the thermodynamically more stable, more substituted alkene.

In contrast, the use of a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), tends to favor the formation of the Hofmann product, 4-methoxy-1-pentene. The large size of the tert-butoxide ion makes it difficult to access the internal secondary proton at C-2 due to steric hindrance. Instead, it preferentially abstracts a proton from the less sterically hindered terminal methyl group (C-1), leading to the formation of the less substituted alkene.

The interplay between base strength and steric hindrance is summarized in the table below, illustrating the expected major alkene product in the elimination of this compound.

BaseBase TypeExpected Major ProductPredominant Rule
Sodium Ethoxide (NaOEt)Strong, Non-bulky4-methoxy-2-penteneZaitsev
Potassium tert-butoxide (t-BuOK)Strong, Bulky4-methoxy-1-penteneHofmann

Radical Reactions and Their Pathways

Beyond ionic reactions, this compound can also participate in reactions involving free radical intermediates. These reactions are typically initiated by heat or light and proceed through a distinct set of mechanistic pathways.

Homolytic Cleavage of C-Br Bond

The initiation of radical reactions involving this compound commences with the homolytic cleavage of the carbon-bromine (C-Br) bond. This process, induced by an input of energy such as ultraviolet (UV) light or heat, results in the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons. This generates a pentan-4-methoxy-1-yl radical and a bromine radical.

The energy required for this homolytic bond scission is a critical factor, and the relatively low bond dissociation energy of the C-Br bond compared to C-H or C-C bonds makes it the most likely point of initial fragmentation in a radical-generating environment.

Free Radical Chain Reactions

Once initiated, the radicals of this compound can engage in free radical chain reactions. These reactions proceed through a series of propagation steps where a radical reacts with a neutral molecule to form a new radical, thus continuing the chain.

A common example is radical-mediated halogenation. In the presence of a halogen, such as bromine (Br₂), and a radical initiator, the pentan-4-methoxy-1-yl radical can abstract a bromine atom from a Br₂ molecule to form a new bromoalkane and another bromine radical. This new bromine radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain.

The chain reaction is eventually terminated when two radical species combine, resulting in a non-radical product.

Radical Initiated Functionalization

The radical intermediates derived from this compound can be trapped by various reagents to introduce new functional groups, a process known as radical-initiated functionalization. For instance, in the presence of a suitable hydrogen donor, the pentan-4-methoxy-1-yl radical can be reduced to 4-methoxypentane.

Furthermore, these radicals can participate in addition reactions to alkenes or alkynes, forming new carbon-carbon bonds. The regioselectivity of such additions is often governed by the stability of the resulting radical intermediate.

Organometallic Reagent Interactions

This compound, as an alkyl halide, is a versatile substrate for reactions with various organometallic reagents. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.

One of the most significant reactions is the formation of a Grignard reagent. By reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), (4-methoxypentyl)magnesium bromide can be synthesized. This organometallic compound effectively reverses the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic center to a strongly nucleophilic and basic one.

The resulting Grignard reagent is a powerful tool for creating new C-C bonds. It can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce the 4-methoxypentyl group into other molecules.

Additionally, this compound can participate in coupling reactions with other organometallic compounds, such as organocuprates (Gilman reagents). For example, reaction with lithium di(alkyl)cuprate can lead to the substitution of the bromine atom with an alkyl group, providing a direct method for C-C bond formation.

The following table summarizes some key interactions of this compound with organometallic reagents.

ReagentProduct TypeSignificance
Magnesium (Mg)Grignard ReagentForms a potent nucleophile for C-C bond formation.
Lithium Dialkylcuprate (R₂CuLi)AlkaneEnables direct coupling of an alkyl group.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound involves the reaction of the alkyl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). wisc.eduwikipedia.org This process is an oxidative insertion of magnesium into the carbon-bromine bond, which results in the reversal of polarity at the carbon atom, a concept known as "umpolung". adichemistry.com The carbon atom bonded to the magnesium becomes nucleophilic, making the resulting organomagnesium compound, (4-methoxypentan-1-yl)magnesium bromide, a potent carbon nucleophile. leah4sci.com

The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly basic and will react with protic solvents like water or alcohols to quench the reagent, forming the corresponding alkane (4-methoxypentane). adichemistry.com The magnesium metal surface often requires activation to remove the passivating layer of magnesium oxide, which can be achieved using activating agents like iodine or 1,2-dibromoethane. wikipedia.org

The reactivity of the (4-methoxypentan-1-yl)magnesium bromide is characterized by its nucleophilic attack on a wide range of electrophilic centers, most notably carbonyl compounds. The reaction with aldehydes and ketones provides a reliable method for the formation of new carbon-carbon bonds and the synthesis of alcohols. wisc.edu For example, reaction with formaldehyde (B43269) yields a primary alcohol, aldehydes afford secondary alcohols, and ketones produce tertiary alcohols. wisc.edu

Below is a table illustrating the expected products from the reaction of (4-methoxypentan-1-yl)magnesium bromide with various carbonyl compounds.

ElectrophileReagentProduct after Acidic WorkupProduct Class
Formaldehyde(4-methoxypentan-1-yl)magnesium bromide5-methoxy-1-hexanolPrimary Alcohol
Acetaldehyde(4-methoxypentan-1-yl)magnesium bromide6-methoxy-2-heptanolSecondary Alcohol
Acetone(4-methoxypentan-1-yl)magnesium bromide2-methyl-6-methoxy-2-heptanolTertiary Alcohol
Carbon Dioxide(4-methoxypentan-1-yl)magnesium bromide5-methoxyhexanoic acidCarboxylic Acid

Organolithium and Organozinc Chemistry

Similar to Grignard reagents, organolithium and organozinc compounds of this compound can be prepared, serving as alternative carbon nucleophiles.

Organolithium Reagents: The corresponding organolithium reagent, (4-methoxypentan-1-yl)lithium, can be prepared by reacting this compound with lithium metal. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This heightened reactivity allows them to participate in a similar range of reactions, such as nucleophilic addition to carbonyls, but may also lead to more side reactions, including deprotonation of acidic protons alpha to carbonyl groups.

Organozinc Reagents: Organozinc compounds, often prepared via transmetalation from organolithium or Grignard reagents or directly from the alkyl halide using activated zinc (Rieke zinc), are typically less reactive than both organolithium and Grignard reagents. This moderated reactivity makes them valuable for specific applications where higher selectivity is required, such as in Simmons-Smith cyclopropanation (though not directly applicable here) and Negishi cross-coupling reactions. The formation of (4-methoxypentan-1-yl)zinc bromide would provide a softer nucleophile, useful for 1,4-conjugate additions to α,β-unsaturated carbonyls.

The following table summarizes the general reactivity comparison of these organometallic reagents.

Organometallic ReagentGeneral FormulaRelative ReactivityPrimary Use Cases
OrganolithiumR-LiHighStrong base, nucleophile for C-C bond formation
GrignardR-MgXMediumNucleophile for C-C bond formation with carbonyls
OrganozincR-ZnXLowSelective nucleophile, cross-coupling reactions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) utilizing Bromide functionality

The carbon-bromine bond in this compound allows it to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a secondary alkyl bromide, the key step is the oxidative addition of the C-Br bond to a Pd(0) catalyst. libretexts.org While couplings with aryl and vinyl halides are common, the use of sp³-hybridized alkyl halides can be more challenging. However, advancements in ligand design have enabled the successful coupling of alkyl bromides. The reaction of this compound with an arylboronic acid, for instance, would yield an alkyl-substituted aromatic compound. masterorganicchemistry.com

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction forms a substituted alkene. wikipedia.org The typical mechanism involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. For this compound, this reaction would couple the 4-methoxypentyl group to an alkene. The regioselectivity of the C-C bond formation on the alkene is a key consideration in this reaction. organic-chemistry.org

The table below provides hypothetical examples of cross-coupling products derived from this compound.

ReactionCoupling PartnerCatalyst System (Typical)Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)(4-methoxypentyl)benzene
HeckStyrenePd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)1-(4-methoxypentyl)-2-phenylethene

Rearrangement Reactions

Neighboring Group Participation Effects

In reactions involving the departure of the bromide leaving group, such as in solvolysis, the methoxy (B1213986) group at the C4 position of this compound can act as an internal nucleophile. This phenomenon is known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgspcmc.ac.in The lone pair of electrons on the oxygen atom can attack the carbon bearing the bromine (C1) in an intramolecular SN2 fashion as the bromide ion departs.

This participation leads to the formation of a cyclic oxonium ion intermediate, specifically a 2-methyl-5-propyltetrahydrofuranium ion. The key consequences of NGP are:

Rate Acceleration: The rate of the reaction is often significantly increased compared to a similar compound lacking the participating group (e.g., 1-bromopentane), because the intramolecular reaction is entropically favored. wikipedia.orgdalalinstitute.com

Stereochemical Control: NGP proceeds through two consecutive SN2-like steps. The first is the intramolecular attack forming the cyclic intermediate (inversion), and the second is the attack by an external nucleophile on the cyclic intermediate (another inversion). The net result is retention of configuration at the reaction center. spcmc.ac.inchem-station.com

SubstrateReaction ConditionKey FeatureExpected Outcome
This compoundSolvolysis (e.g., in acetic acid)Methoxy group at C4Rate acceleration, formation of a cyclic ether intermediate
1-BromopentaneSolvolysis (e.g., in acetic acid)No participating groupSlower "normal" SN1/SN2 reaction

Carbocation Rearrangements

Under conditions that favor a carbocation mechanism (e.g., SN1 or E1 reactions), the initial formation of a carbocation at the C1 position would generate a highly unstable primary carbocation. cureffi.org Such unstable intermediates are prone to rapid rearrangement to form more stable carbocations. libretexts.orglibretexts.org

The most likely rearrangement for the 4-methoxypentan-1-yl cation is a 1,2-hydride shift . In this process, a hydride ion (H⁻) from the adjacent carbon (C2) migrates to the positively charged C1, shifting the positive charge to C2. masterorganicchemistry.com This transforms the unstable primary carbocation into a more stable secondary carbocation.

Further rearrangements are possible but generally less favorable unless a significantly more stable carbocation (e.g., tertiary or resonance-stabilized) can be formed. In this specific structure, the 1,2-hydride shift is the most probable and significant rearrangement pathway. The subsequent reaction with a nucleophile would then occur at C2, leading to a rearranged product.

Initial CarbocationStabilityRearrangement PathwayResulting CarbocationStability
4-methoxypentan-1-yl cation (Primary)Low1,2-Hydride Shift4-methoxypentan-2-yl cation (Secondary)Higher
4-methoxypentan-2-yl cation (Secondary)Higher1,2-Hydride Shift4-methoxypentan-3-yl cation (Secondary)Similar

Applications of 1 Bromo 4 Methoxypentane As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The structure of 1-bromo-4-methoxypentane allows for its incorporation into larger molecules, contributing a five-carbon chain with a latent hydroxyl functionality.

One of the primary applications of this compound is as an alkylating agent for the introduction of the 4-methoxypentyl group onto various substrates. This moiety can be valuable in modifying the steric and electronic properties of a molecule, as well as providing a handle for further functionalization upon deprotection of the methoxy (B1213986) group to reveal the secondary alcohol.

This compound readily undergoes nucleophilic substitution reactions with a wide range of carbon and heteroatom nucleophiles.

Alkylation of Carbon Nucleophiles: Carbanions, such as those derived from malonic esters, β-ketoesters, and organometallic reagents, can be effectively alkylated with this compound to form new carbon-carbon bonds. For instance, the reaction with diethyl malonate in the presence of a suitable base would yield diethyl 2-(4-methoxypentyl)malonate, a versatile intermediate for further synthetic transformations.

Alkylation of Heteroatom Nucleophiles: Amines, alkoxides, and thiolates can also serve as nucleophiles, leading to the formation of N-alkylated, O-alkylated (ethers), and S-alkylated (thioethers) products, respectively. These reactions are typically carried out under basic conditions to deprotonate the heteroatom, generating a more potent nucleophile.

Nucleophile TypeExample NucleophileProduct Type
CarbonDiethyl malonate anionC-Alkylated malonic ester
NitrogenPrimary amine (R-NH₂)Secondary amine (R-NH-CH₂(CH₂)₂CH(OCH₃)CH₃)
OxygenAlkoxide (R-O⁻)Ether (R-O-CH₂(CH₂)₂CH(OCH₃)CH₃)
SulfurThiolate (R-S⁻)Thioether (R-S-CH₂(CH₂)₂CH(OCH₃)CH₃)

Synthesis of Macrocycles and Cyclic Ethers

While specific examples in the literature are not abundant, the bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles and cyclic ethers. For example, by carefully designing a substrate containing a nucleophilic site, an intramolecular cyclization reaction could be envisioned. Deprotection of the methoxy group to the corresponding alcohol, followed by activation and reaction with an internal nucleophile, could lead to the formation of a cyclic ether.

Role in Natural Product Synthesis

The utility of small, functionalized building blocks is a cornerstone of natural product synthesis. While direct and prominent examples of this compound in published total syntheses are not readily found, its potential as a key intermediate remains.

In the context of a complex total synthesis, a fragment like the 4-methoxypentyl group could be a crucial substructure of a larger natural product. Synthetic chemists could employ this compound to introduce this fragment early in a synthetic sequence. The methoxy group would serve as a robust protecting group throughout multiple synthetic steps, only to be removed at a late stage to reveal the hydroxyl group for the final transformations or to match the functionality present in the natural product target. The development of synthetic routes utilizing such versatile building blocks is a continuous effort in the field of organic synthesis.

Introduction of Oxygenated Aliphatic Chains

As a bifunctional molecule, this compound possesses two key reactive sites: the carbon-bromine bond and the methoxy group. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, making it a valuable reagent for introducing the 4-methoxypentyl moiety into various molecular scaffolds. This functionality allows for the incorporation of a flexible, oxygenated aliphatic chain.

One documented example of its use is in the synthesis of N-substituted amines. Specifically, this compound has been used as a reactant in the synthesis of Ethyl(4-methoxypentyl)amine. In this reaction, the bromine atom is displaced by the amine nucleophile, forming a new carbon-nitrogen bond and effectively transferring the 4-methoxypentyl chain to the ethylamine (B1201723) core.

Reactant 1Reactant 2ProductReaction Type
This compoundEthylamineEthyl(4-methoxypentyl)amineNucleophilic Substitution

This type of reaction is fundamental in organic synthesis for building more complex molecules from simpler precursors. The introduction of the methoxy group within the pentyl chain also offers a site for potential further functionalization or can influence the physicochemical properties of the final product, such as its polarity and solubility.

Development of Specialty Chemicals and Advanced Materials Precursors

Polymers and Functional Materials Monomers

In principle, molecules like this compound could serve as precursors to monomers for polymerization reactions. For instance, the bromo-functionality could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer would contain a pendant 4-methoxypentyl chain, which could impart specific properties to the final polymer, such as increased flexibility, lower glass transition temperature, and modified solubility. However, no published studies have demonstrated this specific application for this compound.

Derivatization for Sensor Technologies

The development of chemical sensors often relies on the functionalization of surfaces or indicator molecules with specific chemical groups that can interact with an analyte of interest. Bromo-alkanes are commonly used to alkylate sensor components. Theoretically, this compound could be used to introduce the 4-methoxypentyl group onto a sensor platform. The methoxy group could potentially act as a hydrogen bond acceptor or a site for metal ion coordination, which are key recognition events in many sensing mechanisms. Nevertheless, there is no specific literature describing the use of this compound in the derivatization for sensor technologies.

Precursor for Bioactive Compound Analogs (excluding direct biological activity/drug data)

The modification of known bioactive compounds is a common strategy in medicinal chemistry to improve their properties. Alkyl bromides are frequently employed to introduce alkyl chains onto a parent scaffold.

Scaffold Modification for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering the structure of a molecule to understand how these changes affect its interaction with a biological target. This compound could, in theory, be used to append a 4-methoxypentyl chain to a bioactive scaffold. This modification would allow researchers to probe the effect of a medium-length, flexible, and oxygenated aliphatic chain on the compound's activity. Such studies are crucial for optimizing lead compounds in drug discovery. At present, there are no published SAR studies that specifically report the use of this compound for this purpose.

Synthesis of Probes for Biochemical Research

Biochemical probes are essential tools for studying biological processes. These probes often consist of a molecule of interest attached to a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) via a linker. The reactive nature of the carbon-bromine bond in this compound makes it a potential candidate for use as a linker precursor. It could be used to connect a pharmacophore to a tag, with the 4-methoxypentyl chain serving as a flexible spacer. However, the scientific literature does not currently contain examples of biochemical probes synthesized using this compound.

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton (¹H) NMR spectroscopy of 1-bromo-4-methoxypentane reveals distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing the connectivity of the molecule. hw.ac.ukcompoundchem.com

The expected ¹H NMR spectrum would show six distinct signals corresponding to the different sets of protons in the molecule. The protons on the carbon bearing the bromine atom (H-1) are significantly deshielded and appear downfield around 3.4 ppm. Similarly, the proton on the carbon attached to the methoxy (B1213986) group (H-4) and the protons of the methoxy group itself (-OCH₃) are also shifted downfield due to the electronegativity of the oxygen atom. researchgate.netoregonstate.edu The splitting patterns, predicted by the n+1 rule, are crucial for confirming the arrangement of these groups. For example, the signal for the terminal methyl protons (H-5) is expected to be a doublet because it is adjacent to a single proton (H-4). compoundchem.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (-CH₂Br)~ 3.40Triplet (t)2H
H-2 (-CH₂-)~ 1.85Multiplet (m)2H
H-3 (-CH₂-)~ 1.65Multiplet (m)2H
H-4 (-CHOCH₃)~ 3.45Multiplet (m)1H
H-5 (-CH₃)~ 1.15Doublet (d)3H
-OCH₃~ 3.30Singlet (s)3H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the proton-decoupled spectrum of this compound, each unique carbon atom produces a single peak. The chemical shifts are indicative of the carbon's bonding and electronic environment.

The structure of this compound contains six distinct carbon atoms, and thus six signals are expected in its ¹³C NMR spectrum. The carbon atom bonded to the electronegative bromine (C-1) appears at approximately 34 ppm. The carbon atom bonded to the methoxy group (C-4) is significantly deshielded, appearing further downfield around 78 ppm. The methoxy carbon itself (-OCH₃) resonates at about 56 ppm. The remaining aliphatic carbons (C-2, C-3, C-5) appear in the typical upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂Br)~ 34
C-2 (-CH₂-)~ 30
C-3 (-CH₂-)~ 39
C-4 (-CHOCH₃)~ 78
C-5 (-CH₃)~ 20
-OCH₃~ 56

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and definitively establish the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the linear pentane (B18724) chain connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal. For instance, the proton signal at ~3.40 ppm (H-1) would show a correlation to the carbon signal at ~34 ppm (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is particularly useful for confirming conformation and stereochemistry. libretexts.org In this compound, NOESY could show correlations between the methoxy protons (-OCH₃) and protons on adjacent carbons (H-3 and H-4), providing further confirmation of the structure.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula for this compound is C₆H₁₃BrO. HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated exact mass for the [M]⁺ ion of this compound is 180.01500 Da. chemsrc.com An experimental HRMS measurement confirming this value would validate the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com This hyphenated technique is ideal for assessing the purity of a sample of this compound and confirming its identity. longdom.orgresearchgate.net

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates it into its individual components. A pure sample of this compound would ideally produce a single peak in the gas chromatogram. This peak is then introduced into the mass spectrometer, which generates a mass spectrum.

The mass spectrum displays the molecular ion peak and a series of fragment ion peaks. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal abundance, [M]⁺ and [M+2]⁺, due to the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). miamioh.edu The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule would include the loss of the bromine atom, the methoxy group, and cleavage of the carbon-carbon bonds.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Possible Fragment IdentityFragmentation Pathway
180/182[C₆H₁₃BrO]⁺Molecular Ion (M⁺)
149/151[C₆H₁₂Br]⁺Loss of •OCH₃
101[C₆H₁₃O]⁺Loss of •Br
59[C₃H₇O]⁺Alpha-cleavage next to ether oxygen
45[C₂H₅O]⁺Cleavage and rearrangement

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of molecular weight with minimal fragmentation. chemicalbook.comyoutube.com While direct ESI-MS studies on this compound are not extensively documented in publicly available research, the expected behavior can be inferred from its structure and the known principles of ESI-MS.

In positive-ion mode, this compound is expected to form a protonated molecule, [M+H]⁺, or adducts with cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. Given the presence of the ether oxygen, protonation would likely occur at this site. The high-resolution mass measurement of these ions would allow for the confirmation of the elemental composition of the parent molecule.

Tandem mass spectrometry (ESI-MS/MS) experiments would be crucial for structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns would emerge. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the methoxy group: Cleavage of the C-O bond could result in the loss of a methanol (B129727) molecule (CH₃OH).

Cleavage of the carbon chain: Fragmentation at various points along the pentane backbone.

Loss of HBr: Elimination of hydrogen bromide.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov Consequently, any bromine-containing ion will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z). nih.gov This distinctive pattern is a powerful diagnostic tool for identifying and confirming the presence of bromine in the molecule and its fragments.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. While a specific, publicly available IR spectrum for this compound is not readily found, the expected absorption bands can be predicted based on its structural components: an alkyl bromide and an ether.

The key functional group vibrations for this compound would be:

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl chain.

C-O Stretching (Ether): A strong, characteristic absorption band is expected in the 1050-1150 cm⁻¹ range, which is indicative of the C-O single bond stretch of the ether functional group. nist.govsielc.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹. This absorption confirms the presence of the bromo- functional group.

The absence of strong absorptions in other regions, such as a broad band around 3200-3600 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), would confirm the absence of hydroxyl or carbonyl functional groups, respectively. jsmcentral.org

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Alkane C-H2850-3000Stretching
Ether C-O1050-1150Stretching
Alkyl Bromide C-Br500-600Stretching

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas chromatography (GC) is an ideal method for analyzing volatile and thermally stable compounds like this compound. nist.gov The compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases.

For purity assessment, a GC analysis would reveal the presence of any volatile impurities, such as starting materials, solvents, or byproducts. The area under each peak in the resulting chromatogram is proportional to the amount of the corresponding compound, allowing for quantitative analysis. nist.gov When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the main compound and any impurities by matching their mass spectra with known databases. nist.govmiamioh.edu Studies on related haloalkanes show that mass spectrometric detection is highly sensitive for bromoalkanes. nist.govmiamioh.edu

The retention time of this compound would depend on factors such as the column's stationary phase, temperature program, and carrier gas flow rate. A non-polar stationary phase would likely be used, where elution order is primarily determined by the boiling points of the components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. semanticscholar.orgyoutube.com For a compound like this compound, which has limited UV absorbance, detection might be achieved using a refractive index detector or by coupling the HPLC system to a mass spectrometer (LC-MS).

Reversed-phase HPLC (RP-HPLC) would be the most common mode for analysis. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. More polar compounds elute earlier, while less polar compounds like this compound are retained longer. By running a gradient of solvent mixtures, components of a reaction mixture can be effectively separated. This allows for precise monitoring of the consumption of reactants and the formation of the product. For preparative applications, the separated fractions can be collected, providing a purified sample of the compound.

Technique Stationary Phase (Example) Mobile Phase (Example) Principle of Separation
GCNon-polar (e.g., Polydimethylsiloxane)Inert Gas (e.g., Helium, Nitrogen)Partitioning based on volatility and interaction with stationary phase
HPLC (Reversed-Phase)Non-polar (e.g., C18-silica)Polar solvent mixture (e.g., Acetonitrile/Water)Partitioning based on polarity differences

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (eluent).

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. For this compound, which is a relatively non-polar compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be used. The starting materials and the final product will have different retention factors (Rf values), allowing for a visual assessment of the reaction's progression. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, this technique cannot be applied to the compound itself.

However, if a solid derivative of this compound were synthesized, X-ray crystallography could provide invaluable structural information. For instance, if the bromo- group were displaced in a substitution reaction to form a solid product, analysis of its single crystals would confirm the compound's constitution and stereochemistry unequivocally. The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no such crystallographic studies on derivatives of this compound have been reported in the accessible scientific literature.

Advanced hyphenated techniques (e.g., GC-IR, LC-NMR)

The structural elucidation and analysis of specific chemical entities such as this compound in complex mixtures can be significantly enhanced through the use of advanced hyphenated analytical techniques. These methods combine a separation technique with a spectroscopic detection method, providing comprehensive qualitative and quantitative data. Among the most powerful of these are Gas Chromatography-Infrared Spectroscopy (GC-IR) and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR). While specific research applying these techniques directly to this compound is not prevalent in publicly available literature, their theoretical application provides a clear framework for its detailed analysis.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a powerful analytical technique that couples the high-resolution separation capability of gas chromatography with the specific molecular identification power of infrared spectroscopy. alwsci.com In a hypothetical analysis of a mixture containing this compound, the sample would first be injected into the GC system. The components of the mixture would be separated based on their volatility and interaction with the stationary phase of the GC column. chromatographytoday.com Given its molecular weight and functional groups, this compound would exhibit a characteristic retention time under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

As each separated component, including this compound, elutes from the GC column, it passes through an interface into an infrared spectrometer. The spectrometer then acquires the vapor-phase infrared spectrum of the isolated compound. chromatographytoday.com Infrared spectroscopy is highly effective for identifying functional groups within a molecule, as different bonds absorb infrared radiation at specific frequencies. nih.gov The resulting IR spectrum for this compound would provide a unique molecular fingerprint, with characteristic absorption bands confirming the presence of its key structural features. For instance, the C-H stretching of the alkane backbone, the C-O stretching of the ether group, and the C-Br stretching vibrations would all be identifiable. This technique is particularly advantageous for distinguishing between structural isomers, which might have similar mass spectra but will display distinct IR spectra. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR is another sophisticated hyphenated technique that directly links a liquid chromatography system with an NMR spectrometer. iosrphr.org This combination is invaluable for the analysis of complex mixtures, providing unambiguous structural information on the separated components. sumitomo-chem.co.jp The LC system first separates the components of a liquid sample, after which the eluent flows into the NMR spectrometer for analysis. mdpi.com

For a compound like this compound, LC-NMR could be employed, particularly if it is part of a non-volatile mixture or if it is thermally labile, making GC analysis challenging. The analysis can be performed in different modes, such as on-flow, where spectra are recorded continuously as the eluent passes through the NMR flow cell, or stopped-flow, where the flow is halted when a peak of interest is in the detector, allowing for longer acquisition times and more detailed 2D NMR experiments. researchgate.net

The ¹H NMR and ¹³C NMR spectra obtained for this compound would offer a wealth of structural information. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would reveal the number of different proton environments and their connectivity. For example, the methoxy group protons would appear as a singlet, while the protons on the carbon chain would show complex splitting patterns (e.g., doublets, triplets, multiplets) due to coupling with adjacent protons. This detailed information allows for the complete assignment of the proton and carbon skeleton of the molecule, confirming its identity as this compound.

While no specific published LC-NMR data for this compound is available, the following table illustrates the expected ¹H NMR spectral data based on its known structure. This serves as an example of the detailed findings such an analysis would yield.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃-O~3.3Singlet (s)N/A3H
CHBr~3.4-3.6Multiplet (m)-1H
O-CH~3.5-3.7Multiplet (m)-1H
CH₂ (adjacent to CHBr)~1.8-2.0Multiplet (m)-2H
CH₂ (adjacent to O-CH)~1.6-1.8Multiplet (m)-2H
CH₃ (on pentane chain)~1.2Doublet (d)~6.03H

This table is interactive. You can sort the columns by clicking on the headers.

Theoretical and Computational Studies on 1 Bromo 4 Methoxypentane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. For a molecule like 1-bromo-4-methoxypentane, with its combination of an alkyl chain, a halogen atom, and an ether functional group, these calculations can reveal important details about bond polarity, reactivity sites, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.netgonzaga.edu For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry and compute various electronic properties. nih.gov

Key insights from DFT studies would include the analysis of the molecular electrostatic potential (MEP). The MEP map would visualize the electron density distribution, highlighting the electrophilic carbon atom bonded to the bromine and the nucleophilic oxygen atom of the methoxy (B1213986) group. openochem.org The bromine atom, being highly electronegative, would create a region of positive electrostatic potential on the adjacent carbon, making it susceptible to nucleophilic attack. rutgers.edu Conversely, the lone pairs on the oxygen atom would create a region of negative electrostatic potential.

Furthermore, DFT is used to calculate atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which quantify the electron distribution among the atoms. These charges would confirm the polarization of the C-Br and C-O bonds.

Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative and represents typical values expected from a DFT calculation for a molecule of this type.)

PropertyCalculated ValueDescription
Dipole Moment~2.1 DIndicates a polar molecule due to the electronegative Br and O atoms.
Mulliken Charge on C1 (C-Br)+0.08 eShows the electrophilic nature of the carbon attached to bromine.
Mulliken Charge on Br-0.15 eReflects the high electronegativity and electron-withdrawing nature of bromine.
Mulliken Charge on O-0.25 eIndicates the high electron density on the oxygen atom.
Mulliken Charge on C4 (C-O)+0.12 eShows the effect of the electron-withdrawing oxygen atom.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) provide accurate calculations of the molecule's total energy and the energies of its molecular orbitals. researchgate.net

For this compound, ab initio calculations would be used to determine the ground state energy of the most stable conformer. Analysis of the molecular orbitals would reveal how the atomic orbitals of carbon, hydrogen, oxygen, and bromine combine. The resulting molecular orbitals describe the bonding, non-bonding (lone pairs on oxygen and bromine), and anti-bonding interactions within the molecule.

Illustrative Ab Initio Calculated Energies for this compound (Note: The following data is illustrative and represents typical values expected from an ab initio calculation.)

ParameterEnergy (Hartree)Description
Total Ground State Energy-2750.5The total electronic energy of the molecule in its most stable conformation.
Energy of a C-C σ orbital-0.65Energy of a bonding orbital forming the carbon backbone.
Energy of a C-Br σ orbital-0.58Energy of the bonding orbital between carbon and bromine.
Energy of an O lone pair orbital-0.42Energy of a non-bonding orbital localized on the oxygen atom.
Energy of a C-Br σ* orbital+0.15Energy of the anti-bonding orbital, which is the LUMO.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, characterizing it as an electrophile. youtube.com

In this compound, the HOMO would likely have significant contributions from the lone pair orbitals of the oxygen and bromine atoms. The LUMO is expected to be the anti-bonding orbital of the C-Br bond (σ* C-Br). scribd.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. libretexts.org These orbitals are key to predicting how this compound would behave in chemical reactions, such as nucleophilic substitution at the carbon bearing the bromine. rutgers.edu

Illustrative FMO Analysis for this compound (Note: The following data is illustrative and represents typical values expected from a quantum chemical calculation.)

OrbitalEnergy (eV)Description and Implication for Reactivity
HOMO-10.2Primarily composed of oxygen and bromine lone pairs; indicates nucleophilic sites.
LUMO+1.5Primarily the σ* orbital of the C-Br bond; indicates the site for nucleophilic attack.
HOMO-LUMO Gap11.7 eVA relatively large gap suggests good kinetic stability under normal conditions.

Conformation Analysis and Conformational Isomerism

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in various spatial arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

To find the stable conformations of this compound, a systematic conformational search would be performed. This involves rotating the molecule around its single bonds (C-C and C-O) and calculating the energy of each resulting structure. chemistrysteps.com Algorithms such as molecular mechanics force fields can be used for an initial scan, followed by higher-level DFT or ab initio methods to refine the geometries and energies of the located minima. researchgate.net

The results of such a search would likely reveal several low-energy conformers, with the most stable one adopting a staggered arrangement along the carbon chain to minimize steric hindrance. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Illustrative Relative Energies of this compound Conformers (Note: The following data is illustrative and represents typical values expected from a conformational analysis.)

ConformerRelative Energy (kcal/mol)Description
Global Minimum (Anti)0.00The most stable conformer, likely with an extended carbon chain.
Gauche Conformer 1+0.85A slightly less stable conformer with a gauche interaction.
Gauche Conformer 2+1.20Another less stable conformer with a different gauche interaction.
Eclipsed Transition State+4.50An unstable arrangement representing an energy barrier to rotation.

The geometry of each conformer is defined by its torsional or dihedral angles. A dihedral angle is the angle between two intersecting planes, defined by four consecutive atoms. wikipedia.org For this compound, key dihedral angles would include those along the C1-C2-C3-C4 and C2-C3-C4-O bonds.

Computational studies would map the potential energy surface as a function of these dihedral angles to determine the rotational barriers. semanticscholar.org For example, the rotation around the C-C bonds in the pentane (B18724) chain will have energy barriers due to steric and torsional strain, similar to what is observed in n-butane and n-pentane. researchgate.netyoutube.com The most stable conformers will have dihedral angles that correspond to energy minima on this surface, typically around ±60° (gauche) and 180° (anti). libretexts.org

Illustrative Dihedral Angles for the Most Stable Conformer of this compound (Note: The following data is illustrative and represents typical values expected for a low-energy conformer.)

Dihedral Angle (Atoms)Angle (degrees)Conformation
Br-C1-C2-C3178.5°Anti-periplanar
C1-C2-C3-C4-175.0°Anti-periplanar
C2-C3-C4-O65.2°Gauche
C3-C4-O-C(methoxy)179.1°Anti-periplanar

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the reaction mechanisms of molecules like this compound. Through detailed modeling, chemists can gain insights into the energetic and structural changes that occur during a chemical reaction.

Computational Elucidation of SN1/SN2 Pathways

For haloalkanes such as this compound, nucleophilic substitution reactions are a primary area of interest. Computational methods can be employed to determine the preference for either a unimolecular (SN1) or bimolecular (SN2) substitution pathway. This is achieved by modeling the potential energy surface of the reaction.

In a computational study, the reactants (this compound and a nucleophile), intermediates, transition states, and products for both the SN1 and SN2 pathways are modeled. The SN1 pathway would involve the formation of a carbocation intermediate, while the SN2 pathway proceeds through a single pentacoordinate transition state. The relative energies of the transition states and intermediates for each pathway are calculated to predict which mechanism is more favorable under specific conditions. For instance, computations can indicate that a reaction with an aliphatic nucleophile might proceed through a backside SN2 pathway researchgate.net.

Transition State Geometry Optimization

A crucial aspect of reaction mechanism modeling is the identification and optimization of the transition state geometry. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational software can be used to locate this first-order saddle point on the potential energy surface.

For the SN2 reaction of this compound, the transition state would feature a partially formed bond between the carbon atom and the incoming nucleophile, and a partially broken bond between the carbon and the bromine atom. For an SN1 reaction, the transition state would be associated with the heterolytic cleavage of the carbon-bromine bond to form the carbocation. The geometric parameters of these transition states, such as bond lengths and angles, are precisely calculated.

Activation Energy and Reaction Coordinate Determination

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. fsu.edu Computationally, the activation energy is determined by calculating the energy difference between the reactants and the transition state. fsu.eduyoutube.com The Arrhenius equation can be used to relate the rate constant of a reaction with the temperature of the system, and computational methods can provide the necessary energetic data to solve for the activation energy. fsu.eduyoutube.com

The reaction coordinate, which represents the progress of the reaction, is also determined. This is often visualized as a profile of the potential energy of the system as it moves from reactants to products through the transition state. By mapping this pathway, researchers can gain a detailed understanding of the energetic landscape of the reaction. youtube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into processes that occur over time, such as solvent effects and intermolecular interactions.

Solvent Effects on Reactivity

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. researchgate.netresearchgate.netdntb.gov.ua MD simulations can model the explicit interactions between the solute (this compound) and the surrounding solvent molecules. The presence of a solvent can alter the free energy profile along the reaction coordinates, potentially modifying energy barriers and the stability of intermediates. researchgate.net

Simulations can be performed in various solvents to understand how properties like polarity and hydrogen bonding affect the reaction pathways. For example, polar protic solvents might favor an SN1 mechanism by stabilizing the carbocation intermediate through solvation. In contrast, polar aprotic solvents might favor an SN2 pathway. Recent advancements have explored the use of Machine Learning Potentials (MLPs) to more efficiently model solvent effects in chemical reactions. springernature.com

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to investigate the non-covalent interactions between molecules of this compound and with other molecules in the system. nih.gov These interactions, which can include van der Waals forces and dipole-dipole interactions, can influence the physical properties and reactivity of the compound.

Furthermore, these simulations can predict whether molecules of this compound are likely to aggregate in a given solvent. The study of intermolecular interactions is crucial for understanding the behavior of the compound in solution and in the condensed phase. Computational methods like Symmetry Adapted Perturbation Theory (SAPT) can be used to analyze the nature of these intermolecular forces. nih.gov

Due to the absence of specific experimental or computational data for this compound in the reviewed literature, no data tables with research findings can be presented. The information provided is based on the application of established computational chemistry principles to this type of molecule.

Structure-Reactivity Relationship Prediction

The reactivity of this compound is intrinsically linked to its molecular structure. Theoretical and computational models provide a framework for predicting how electronic and steric factors govern its chemical behavior. These predictions are crucial for understanding the compound's potential reaction pathways and for designing synthetic routes.

Electronic Effects

The electronic landscape of this compound is primarily dictated by the presence of the bromine atom and the methoxy group. The bromine atom, being highly electronegative, induces a significant dipole moment in the carbon-bromine (C-Br) bond. This results in a partial positive charge (δ+) on the carbon atom to which it is attached (C1) and a partial negative charge (δ-) on the bromine atom. This polarization makes the C1 carbon an electrophilic center, susceptible to attack by nucleophiles. wikipedia.org

Computational methods, such as Density Functional Theory (DFT), can be employed to visualize these electronic effects through the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map for this compound would be expected to show a region of high positive potential (blue) around the C1 carbon and a region of high negative potential (red) around the bromine and oxygen atoms, visually confirming the predicted sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Steric Factors

This compound is a primary alkyl halide, a class of compounds that generally favors bimolecular nucleophilic substitution (SN2) reactions. chemguide.co.uk The rate of SN2 reactions is highly sensitive to steric hindrance around the electrophilic carbon. youtube.com In this molecule, the pentane chain can adopt various conformations, and some of these may create steric bulk that hinders the backside attack of a nucleophile on the C1 carbon. This phenomenon, known as pentane interference or syn-pentane interaction, can influence the activation energy of the reaction. wikipedia.org While the steric hindrance in this compound is not as pronounced as in more branched alkyl halides, it is a factor that computational models can quantify to predict reaction kinetics more accurately. researchgate.net

Computational Reactivity Descriptors

Modern computational chemistry offers a suite of descriptors derived from quantum mechanical calculations that can quantitatively predict the reactivity of a molecule. mdpi.com For this compound, these descriptors can provide insights into its stability and susceptibility to chemical reactions.

One of the key sets of descriptors is related to Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Below is a table of hypothetical, yet plausible, DFT-calculated reactivity descriptors for this compound.

ParameterPredicted ValueSignificance
HOMO Energy-10.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy1.2 eVIndicates the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap11.7 eVA larger gap suggests higher kinetic stability.
Ionization Potential (I)10.5 eVEnergy required to remove an electron.
Electron Affinity (A)-1.2 eVEnergy released upon adding an electron.
Electronegativity (χ)4.65 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)5.85 eVResistance to change in electron distribution.

Quantitative Structure-Activity Relationship (QSAR) Models

While detailed computational studies on this compound are not extensively available, its reactivity can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. stanford.edu

For a homologous series of bromoalkoxyalkanes, a QSAR model could be developed. This model would use various molecular descriptors (e.g., topological indices, quantum chemical parameters, steric parameters) as independent variables to predict a specific reactivity parameter (e.g., the rate constant for a particular reaction) as the dependent variable. Such a model, once validated, could provide a rapid and cost-effective means of predicting the reactivity of this compound and other similar compounds without the need for extensive laboratory experiments.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future synthesis of 1-Bromo-4-methoxypentane will likely pivot towards greener and more efficient methodologies, moving beyond traditional approaches. Research in this area could focus on several key aspects:

Catalyst-Free Halogenation: Modern advancements have demonstrated the potential for halogen-bond-assisted C-C bond activation in alcohols, enabling the synthesis of bromoalkanes without the need for metal catalysts or oxidants. evitachem.com Applying such a redox-neutral strategy to a suitable pentanol (B124592) precursor could provide a more sustainable route to this compound.

Flow Chemistry and Process Intensification: Continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, and mixing) for the synthesis of this compound. This would not only improve yield and purity but also enhance safety and scalability.

Bio-inspired and Biocatalytic Routes: The exploration of enzymatic pathways for the regioselective halogenation and methoxylation of alkane chains could present a highly sustainable and novel synthetic strategy. While challenging, success in this area would align with the core principles of green chemistry.

Synthesis StrategyPotential AdvantagesResearch Focus
Catalyst-Free C-C Activation Avoids toxic metal catalysts; uses abundant alcohol feedstocks. evitachem.comDevelopment of specific N-haloimide reagents for pentanol precursors.
Continuous Flow Synthesis Enhanced safety, scalability, and product consistency.Optimization of reactor design and reaction conditions.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Discovery and engineering of suitable halogenase and methyltransferase enzymes.

Unveiling Undiscovered Reactivity Patterns

The reactivity of this compound is largely unexplored beyond simple nucleophilic substitutions. Future research should aim to uncover more complex and synthetically useful reactivity patterns.

A key area of investigation would be the potential for neighboring group participation of the ether oxygen. The proximity of the methoxy (B1213986) group to the carbon-bromine bond could facilitate the formation of a cyclic oxonium ion intermediate under certain reaction conditions. This could lead to:

Stereo- and regiocontrolled substitution reactions.

Novel rearrangement pathways, yielding unexpected molecular skeletons.

Facilitated elimination reactions under milder conditions than typical for secondary bromides.

Furthermore, its application in modern cross-coupling reactions remains to be investigated. Exploring its utility in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings could establish it as a valuable building block for constructing more complex molecules.

Application in Advanced Materials Science and Functional Molecule Design

The unique combination of a flexible alkyl chain, a polar methoxy group, and a reactive bromine handle makes this compound an intriguing candidate for materials science applications.

Polymer Chemistry: It could serve as a functional monomer or an initiator in controlled radical polymerization techniques (e.g., ATRP). The resulting polymers would possess pendant methoxy groups, potentially influencing properties like solubility, thermal stability, and hydrophilicity.

Liquid Crystals: The incorporation of the 4-methoxypentyl moiety into mesogenic (liquid crystal-forming) molecules could be explored. The flexible, non-linear chain and the polar ether group could influence the packing and phase behavior of new liquid crystalline materials.

Functional Surfaces: The bromo- functionality allows for the grafting of this molecule onto surfaces through nucleophilic substitution or surface-initiated polymerization, creating modified materials with tailored wettability, adhesion, or biocompatibility.

Integration with Machine Learning and AI in Synthetic Planning

As with many areas of chemical synthesis, artificial intelligence (AI) and machine learning (ML) are poised to accelerate research into this compound. These computational tools can be applied in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel, efficient, and potentially non-intuitive synthetic routes. These platforms can learn from vast reaction databases to suggest pathways that a human chemist might overlook.

Reaction Optimization: Machine learning algorithms can be trained to predict the optimal conditions (catalyst, solvent, temperature, etc.) for synthesizing or functionalizing this compound, reducing the experimental burden and resource consumption.

Property Prediction: AI models could be developed to predict the physical, chemical, and material properties of molecules derived from this compound, allowing for the in silico design of new functional molecules and materials before committing to laboratory synthesis.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Prediction Discovery of more cost-effective and sustainable synthetic pathways.
Condition Optimization Faster development of high-yield reactions, minimizing waste.
Property Prediction Rational design of new materials and functional molecules with desired characteristics.

Cross-Disciplinary Research Synergies (excluding direct clinical/biological applications)

The potential utility of this compound extends beyond traditional organic synthesis and materials science. Future research could forge synergies with other scientific disciplines:

Electrochemistry: Its use as a component in non-aqueous electrolytes for battery or capacitor applications could be investigated. The ether functionality might enhance ion solvation, while the alkyl bromide could serve as an additive to improve electrode stability.

Supramolecular Chemistry: The molecule could be explored as a guest in host-guest chemistry. Its size, shape, and polarity could allow it to form specific non-covalent interactions with macrocyclic hosts like cyclodextrins or calixarenes, leading to the development of new sensors or molecular switches.

Atmospheric Chemistry: As a volatile organic compound (VOC), understanding its potential atmospheric degradation pathways and environmental fate could be a relevant area of interdisciplinary research, connecting synthetic chemistry with environmental science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.